2-Amino-5-chloro-3-methylbenzonitrile 2-Amino-5-chloro-3-methylbenzonitrile
Brand Name: Vulcanchem
CAS No.: 939990-03-1
VCID: VC4133355
InChI: InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3
SMILES: CC1=CC(=CC(=C1N)C#N)Cl
Molecular Formula: C8H7ClN2
Molecular Weight: 166.61

2-Amino-5-chloro-3-methylbenzonitrile

CAS No.: 939990-03-1

Cat. No.: VC4133355

Molecular Formula: C8H7ClN2

Molecular Weight: 166.61

* For research use only. Not for human or veterinary use.

2-Amino-5-chloro-3-methylbenzonitrile - 939990-03-1

Specification

CAS No. 939990-03-1
Molecular Formula C8H7ClN2
Molecular Weight 166.61
IUPAC Name 2-amino-5-chloro-3-methylbenzonitrile
Standard InChI InChI=1S/C8H7ClN2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3H,11H2,1H3
Standard InChI Key YBSPWZOHUJGGQB-UHFFFAOYSA-N
SMILES CC1=CC(=CC(=C1N)C#N)Cl
Canonical SMILES CC1=CC(=CC(=C1N)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Amino-5-chloro-3-methylbenzonitrile belongs to the benzonitrile family, characterized by a benzene ring substituted with a nitrile group. Its IUPAC name is 2-amino-5-chloro-3-methylbenzonitrile, and its structure is defined by the following features:

  • Amino group (-NH2_2): Located at the 2-position, this group enhances reactivity in electrophilic substitution and serves as a site for derivatization.

  • Chloro group (-Cl): Positioned at the 5-position, it influences electronic effects and steric hindrance.

  • Methyl group (-CH3_3): At the 3-position, it modulates solubility and stability.

The compound’s canonical SMILES is CC1=CC(=CC(=C1N)C#N)Cl, and its InChIKey is YBSPWZOHUJGGQB-UHFFFAOYSA-N . X-ray crystallography data are unavailable, but analogous structures suggest a planar aromatic ring with substituents in orthogonal positions to minimize steric clashes.

PropertyValueSource
Molecular FormulaC8H7ClN2\text{C}_8\text{H}_7\text{ClN}_2
Molecular Weight166.61 g/mol
CAS Registry Number939990-03-1
SMILESCC1=CC(=CC(=C1N)C#N)Cl

Synthesis and Manufacturing

Synthetic Routes

  • Nitration: Introduction of a nitro group to a methyl-substituted benzene derivative.

  • Reduction: Conversion of the nitro group to an amino group via catalytic hydrogenation.

  • Chlorination: Electrophilic substitution to introduce chlorine at the 5-position.

  • Cyanidation: Conversion of a carboxylic acid or halide to a nitrile group.

A patent describing the synthesis of 2-amino-3-methyl-5-chlorobenzoic acid provides insights into potential adaptations. For example, using m-toluic acid as a starting material, nitration with 60–75% nitric acid yields 2-nitro-3-methylbenzoic acid, which is then reduced to 2-amino-3-methylbenzoic acid. Subsequent chlorination with dichlorohydantoin and benzoyl peroxide introduces the chlorine substituent . Adapting this route to introduce a nitrile group would require additional steps, such as amidation followed by dehydration.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring chlorine incorporation at the 5-position.

  • Functional Group Compatibility: Preventing side reactions involving the amino and nitrile groups.

  • Yield Improvements: The reported yield for analogous compounds is 63–68% , suggesting room for optimization via solvent selection or catalyst tuning.

Chemical Reactivity and Derivatives

Functional Group Transformations

  • Amino Group: Can undergo acylation, sulfonation, or diazotization. For example, reaction with acetyl chloride yields N-acetyl derivatives.

  • Nitrile Group: Hydrolysis to carboxylic acid (COOH\text{COOH}) or reduction to amine (CH2NH2\text{CH}_2\text{NH}_2) .

  • Chloro Group: Participates in nucleophilic aromatic substitution (e.g., with hydroxide or amines) .

Key Derivatives

  • 2-Amino-5-chloro-3-methylbenzamide: Synthesized via aminolysis of the nitrile group .

  • Halogenated Analogues: Bromo or iodo derivatives prepared using NBS or NIS .

Applications in Industry and Research

Pharmaceutical Intermediates

The compound is a precursor to chlorantraniliprole, a diamide insecticide targeting ryanodine receptors . Its methylation and amidation yield intermediates critical for constructing the insecticide’s core structure.

Agrochemical Development

Derivatives exhibit bioactivity against lepidopteran pests, driving research into next-generation insecticides with improved efficacy and environmental profiles .

Recent Research and Future Directions

Solubility Studies

While solubility data for this compound are lacking, studies on 2-amino-5-chloro-3-methylbenzoic acid in acetone and methanol show temperature-dependent solubility, modeled effectively by the Apelblat equation . Similar studies for the benzonitrile derivative could optimize recrystallization processes.

Green Synthesis Innovations

Recent patents emphasize solvent reduction and catalyst recycling . For example, using dichlorohydantoin as a chlorinating agent reduces environmental impact compared to chlorine gas .

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